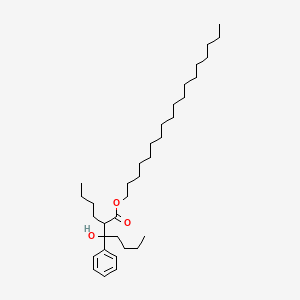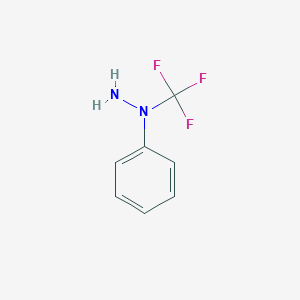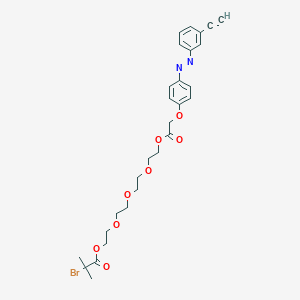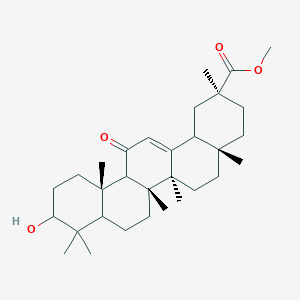
18alpha-Glycyrrhetic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18alpha-Glycyrrhetic Acid Methyl Ester is a bioactive triterpenoid derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects on hepatic stellate cells . This compound is a methyl ester derivative of 18alpha-Glycyrrhetinic Acid, which is a metabolite of glycyrrhizic acid.
Métodos De Preparación
The preparation of 18alpha-Glycyrrhetic Acid Methyl Ester typically involves the treatment of 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids . The mixture is then subjected to benzoylation, leading to the formation of methyl esters of 3-benzoyl-18alpha-glycyrrhetinic acid and 3-benzoyl-18beta-glycyrrhetinic acid. These esters are separated by chromatography on silica gel. Alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate yields 18alpha-Glycyrrhetinic Acid, which can be further used to synthesize its methyl ester .
Análisis De Reacciones Químicas
18alpha-Glycyrrhetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18alpha-glycyrrhetinic acid.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.
Substitution: Benzoylation is a common substitution reaction used to modify the compound.
Common reagents used in these reactions include methanolic hydrochloric acid for esterification and benzoyl chloride for benzoylation . The major products formed from these reactions include methyl esters of 18alpha-glycyrrhetinic acid and 3-keto-18alpha-glycyrrhetinic acid .
Aplicaciones Científicas De Investigación
18alpha-Glycyrrhetic Acid Methyl Ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 18alpha-Glycyrrhetic Acid Methyl Ester involves selective inhibition of the enzyme 11-hydroxysteroid dehydrogenase 1 (11-HSD1) . This inhibition affects the conversion of cortisone to cortisol, thereby modulating the inflammatory response. Additionally, the compound exhibits anti-proliferative and apoptotic effects on hepatic stellate cells, which are involved in liver fibrosis .
Comparación Con Compuestos Similares
18alpha-Glycyrrhetic Acid Methyl Ester is compared with other similar compounds, such as:
18beta-Glycyrrhetinic Acid: Another stereoisomer of glycyrrhetinic acid, which also has anti-inflammatory properties but differs in its inhibition of 11-HSD1.
Carbenoxolone: A derivative of glycyrrhetinic acid used in the treatment of ulcers and inflammation.
Enoxolone: Another derivative with similar anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of 11-HSD1 and its specific anti-proliferative effects on hepatic stellate cells .
Propiedades
Fórmula molecular |
C31H48O4 |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
methyl (2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1 |
Clave InChI |
RMIVRCBSQPCSCQ-XMXBCSEGSA-N |
SMILES isomérico |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


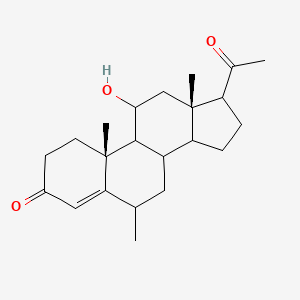
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
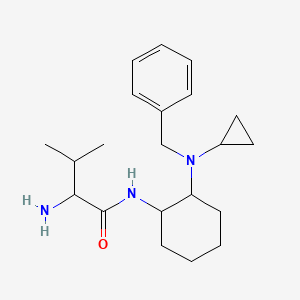
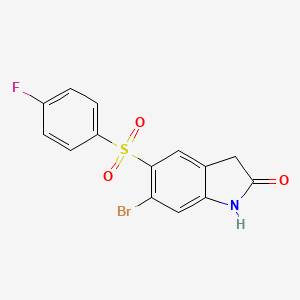
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
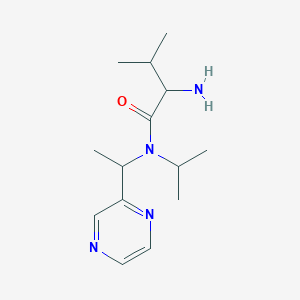
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
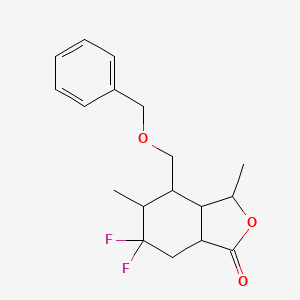
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
